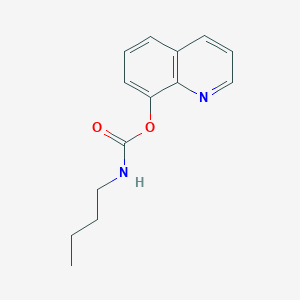

Quinolin-8-yl N-butylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Quinolin-8-yl N-butylcarbamate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline is a heterocyclic aromatic organic compound with a double-ring structure that consists of a benzene ring fused to a pyridine ring. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of quinolin-8-yl N-butylcarbamate typically involves the reaction of quinolin-8-ol with butyl isocyanate. The reaction is carried out under anhydrous conditions and in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Quinolin-8-yl N-butylcarbamate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form this compound N-oxide.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: this compound N-oxide.

Reduction: Quinolin-8-yl N-butylamine.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Quinolin-8-yl N-butylcarbamate has several scientific research applications, including:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and malaria.

Industry: Utilized in the development of new materials and agrochemicals.

Wirkmechanismus

The mechanism of action of quinolin-8-yl N-butylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the suppression of microbial growth or cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Quinolin-8-yl 1-pentyl-(1H-indole)-3-carboxylate (QUPIC)

- Quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate (QUCHIC)

- N-(Quinolin-8-yl) butanamide

Uniqueness

Quinolin-8-yl N-butylcarbamate is unique due to its specific carbamate functional group, which imparts distinct chemical and biological properties. This functional group allows the compound to participate in a variety of chemical reactions and enhances its potential as a versatile ligand in coordination chemistry .

Biologische Aktivität

Quinolin-8-yl N-butylcarbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound contains a quinoline core, which is known for its presence in various bioactive compounds. The molecular formula is C13H15ClN2O2, indicating the presence of a chloro substituent at the 5-position of the quinoline ring and a carbamate functional group. This structure is believed to contribute to its pharmacological potential, particularly in the fields of antimicrobial and anticancer research.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : The quinoline ring can intercalate with DNA, disrupting its function and potentially leading to therapeutic effects against cancer cells.

- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, contributing to its biological activity. For instance, quinoline derivatives have been shown to act as inhibitors of metalloproteases, which are crucial in various pathological processes .

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Studies have shown that compounds with quinoline structures possess antimicrobial effects against a range of pathogens, including bacteria and fungi. The presence of the butylcarbamate moiety may enhance these properties by improving solubility and bioavailability .

- Antioxidant Activity : Quinoline derivatives have been linked to antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role .

- Cytoprotective Effects : In vitro studies have demonstrated that quinoline-based compounds can exhibit cytoprotective effects in models of oxidative stress, suggesting potential applications in treating conditions such as retinitis pigmentosa .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Tert-butyl N-(5-chloroquinolin-8-yl)carbamate | Structure | Antimicrobial, anticancer |

| Tert-butyl N-(6-chloroquinolin-8-yl)carbamate | Similar structure with different chloro position | Varies in reactivity and activity |

| Tert-butyl N-(7-chloroquinolin-8-yl)carbamate | Similar structure with different chloro position | Varies in reactivity and activity |

The position of the chloro group on the quinoline ring significantly impacts the compound’s chemical reactivity and biological activity. The presence of the tert-butyl carbamate group enhances solubility and stability, making these compounds attractive for further pharmaceutical development.

Case Studies

Several studies have explored the biological activities of quinoline derivatives:

- Study on Oxidative Stress : A study evaluated the cytoprotective effects of novel 8-aminoquinoline derivatives in photoreceptor-like cells exposed to oxidative stress. Results indicated significant reductions in reactive oxygen species (ROS) levels upon treatment with these compounds .

- Inhibition of Neurotoxin Effects : Research has demonstrated that 8-hydroxyquinoline (a related compound) can inhibit the neurotoxic effects of botulinum toxin by disrupting its metalloprotease activity, showcasing the potential therapeutic applications of quinoline derivatives in neuroprotection .

- Antibacterial Activity : Investigations into iodinated hydrocarbons have shown that similar compounds exhibit potent antibacterial and antibiofilm activities against pathogens such as Staphylococcus aureus and Vibrio parahaemolyticus, indicating that quinoline-based structures could similarly target biofilm formation and virulence factors .

Eigenschaften

CAS-Nummer |

61824-42-8 |

|---|---|

Molekularformel |

C14H16N2O2 |

Molekulargewicht |

244.29 g/mol |

IUPAC-Name |

quinolin-8-yl N-butylcarbamate |

InChI |

InChI=1S/C14H16N2O2/c1-2-3-9-16-14(17)18-12-8-4-6-11-7-5-10-15-13(11)12/h4-8,10H,2-3,9H2,1H3,(H,16,17) |

InChI-Schlüssel |

LQZULAVXSIVKGK-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCNC(=O)OC1=CC=CC2=C1N=CC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.